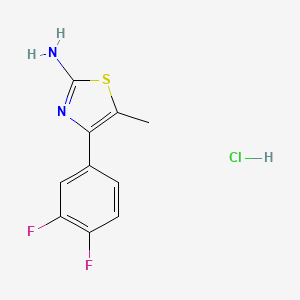

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride

Description

Properties

IUPAC Name |

4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S.ClH/c1-5-9(14-10(13)15-5)6-2-3-7(11)8(12)4-6;/h2-4H,1H3,(H2,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTWJKCRVEZRHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=C(C=C2)F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the condensation of appropriate thioamides with α-haloketones. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as sodium ethoxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine;hydrochloride.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily explored for its potential as a drug candidate. Its structure includes a thiazole ring, which is known for diverse biological activities. Key areas of investigation include:

- Antimicrobial Activity: Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains and fungi .

- Anticancer Properties: Compounds in the thiazole class have been evaluated for their anticancer effects. Preliminary studies suggest that they may interact with cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

- Neuroprotective Effects: Some derivatives of thiazole compounds are being studied for their neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .

Biological Studies

The biological significance of 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine; hydrochloride extends to various cellular pathways:

- Cellular Pathway Interactions: Studies have demonstrated that this compound can modulate specific pathways involved in inflammation and apoptosis, making it a candidate for further exploration in treating inflammatory diseases and cancers .

- Receptor Binding Studies: Molecular docking studies have indicated potential binding interactions with various receptors, suggesting mechanisms through which the compound may exert its biological effects .

Material Science Applications

Beyond its medicinal applications, this compound may also find utility in material sciences:

- Polymer Synthesis: The thiazole moiety can serve as a building block in synthesizing novel polymers with enhanced properties for industrial applications.

- Dye Production: Thiazole derivatives are known for their vibrant colors and stability, making them suitable candidates for dye production in textiles and other materials .

Case Studies

Numerous case studies highlight the efficacy of thiazole derivatives in various therapeutic contexts:

- Antibacterial Efficacy Study: A study evaluated the antibacterial activity of several thiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine exhibited potent activity against resistant strains .

- Anticancer Screening: In vitro studies utilizing breast cancer cell lines demonstrated that certain thiazole derivatives significantly inhibited cell proliferation, suggesting potential as anticancer agents .

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazole ring and difluorophenyl group enable it to bind to active sites on proteins, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Core

Halogen and Methyl Substituents

Key Observations :

- Methyl Positioning : The 5-methyl group in the target compound may sterically hinder interactions compared to 2-methyl derivatives (e.g., ).

Fluorophenyl-Containing Thiazoles

Key Observations :

Heterocycle Modifications: Thiazole vs. Thiadiazole

Biological Activity

4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine; hydrochloride (CAS No. 446028-92-8) is a thiazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound features a difluorophenyl group which may enhance its pharmacological properties. This article delves into the biological activities associated with this compound, supported by relevant research findings and case studies.

- Molecular Formula : C10H8F2N2S

- Molecular Weight : 226.25 g/mol

- Structural Characteristics : The compound contains a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of 4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine has been explored in various studies, highlighting its potential as an anticancer agent and its effects on microbial pathogens.

Anticancer Activity

Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that thiazole derivatives demonstrated promising anticancer activity with IC50 values ranging from 2.32 µg/mL to 10.10 µg/mL against MCF-7 and HepG2 cells . The structure-activity relationship suggests that modifications on the thiazole scaffold can enhance potency.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4i | MCF-7 | 2.32 |

| 4e | MCF-7 | 5.36 |

| 4c | HepG2 | 10.10 |

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific enzymes or pathways critical for tumor growth. For example, 4-(3,4-difluorophenyl)-5-methyl-1,3-thiazol-2-amine has been shown to bind at an allosteric site of malate dehydrogenase (MDH), inhibiting its activity and thereby affecting cellular metabolism . This binding was confirmed through techniques such as X-ray crystallography and microscale thermophoresis.

Antimicrobial Activity

In addition to its anticancer properties, this compound also exhibits antimicrobial effects. Studies have shown that thiazole derivatives possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Microbe | MIC (µg/mL) |

|---|---|---|

| 8d | A. niger | 32 |

| 8e | C. albicans | 42 |

| 19 | S. aureus | 62.5 |

Case Studies

- Thiadiazole-Based Anticancer Agents : A study highlighted the development of new thiazole-based compounds with enhanced antiproliferative activity against breast cancer cells (MCF-7). The introduction of various substituents on the phenyl ring significantly increased their effectiveness .

- Fragment-Based Drug Discovery : In another investigation, fragment-based approaches identified binding interactions between thiazole derivatives and MDH, providing insights into their allosteric inhibition mechanisms . This approach may pave the way for designing more effective inhibitors targeting metabolic pathways in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine hydrochloride?

- Methodology : The compound can be synthesized via cyclization reactions. A common approach involves reacting fluorophenyl-substituted precursors (e.g., 3,4-difluorophenyl derivatives) with thiazole-forming reagents. For example:

- Cyclocondensation of 3,4-difluorophenyl hydrazine derivatives with thiourea or thioamide precursors in acidic conditions (e.g., concentrated H₂SO₄).

- Use of sodium hydroxide or iodine in potassium iodide to facilitate ring closure, as seen in analogous thiadiazole syntheses .

- Optimization of reaction temperature (80–120°C) and solvent selection (e.g., ethanol, DMF) to improve yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic substitution pattern and thiazole ring integrity. For example, signals at δ 2.3–2.5 ppm (methyl group) and δ 6.8–7.5 ppm (fluorophenyl protons) are diagnostic .

- FT-IR : Peaks at ~3400 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate amine and heterocyclic groups .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 255.05 [M+H]⁺) confirm the molecular formula (C₁₀H₈F₂N₂S·HCl) .

Q. How should researchers address purification challenges for this hydrochloride salt?

- Methodology :

- Recrystallization : Use ethanol-water mixtures to isolate the hydrochloride salt, leveraging differential solubility .

- Chromatography : Silica gel column chromatography with eluents like ethyl acetate/hexane (1:3) removes unreacted precursors .

- Melting Point Analysis : Compare observed mp (116–117°C) with literature values to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield in multi-step protocols?

- Methodology :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency by stabilizing intermediates .

- Catalysis : Additives like triethylamine or K₂CO₃ neutralize HCl byproducts, shifting equilibrium toward product formation .

- Temperature Control : Gradual heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .

Q. What structural features influence the compound’s bioactivity, and how can structure-activity relationships (SAR) be explored?

- Methodology :

- Fluorine Substitution : The 3,4-difluorophenyl group enhances lipophilicity and metabolic stability, as seen in analogs with improved blood-brain barrier penetration .

- Thiazole Core : The nitrogen-rich heterocycle facilitates hydrogen bonding with biological targets (e.g., enzymes, receptors). Docking studies using software like AutoDock Vina can predict binding modes .

- Derivatization : Introduce substituents at the 5-methyl position (e.g., halides, alkyl chains) and evaluate changes in antimicrobial or anticancer activity via in vitro assays .

Q. How can researchers resolve discrepancies in reported melting points or spectral data?

- Methodology :

- Polymorphism Screening : Perform X-ray crystallography (using SHELXL ) to identify crystalline forms.

- Analytical Cross-Validation : Compare NMR, HPLC, and HRMS data across batches to detect impurities or hydration states .

- Collaborative Studies : Replicate synthesis and characterization protocols in independent labs to verify reproducibility .

Q. What strategies are effective for analyzing the compound’s interactions with biological targets?

- Methodology :

- Radioligand Binding Assays : Use tritiated or fluorescently labeled analogs to quantify affinity for receptors (e.g., dopamine or serotonin receptors) .

- Cellular Functional Assays : Measure cAMP production or calcium flux in transfected cell lines to assess agonist/antagonist activity .

- Metabolic Stability Tests : Incubate the compound with liver microsomes to evaluate cytochrome P450-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.